REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][OH:5].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C=CC=CC=1>[N:6]1([CH2:2][CH2:3][CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
47.2 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |